2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate
Description
2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate (CAS No. 2426-60-0) is a specialized biochemical intermediate with the molecular formula C₁₄H₁₁NO₇S and a molecular weight of 337.31 g/mol (). Structurally, it features a benzaldehyde core substituted with a hydroxy group at position 2, a nitro group at position 6, and a methoxy group at the meta position, coupled with a benzenesulfonate moiety. This compound is primarily utilized in synthesizing 4-Hydroxymelatonin, a metabolite of the hormone melatonin, which regulates sleep cycles in animals ().
Properties
Molecular Formula |
C14H13NO8S |
|---|---|
Molecular Weight |
355.32 g/mol |
IUPAC Name |
benzenesulfonic acid;2-hydroxy-3-methoxy-6-nitrobenzaldehyde |
InChI |
InChI=1S/C8H7NO5.C6H6O3S/c1-14-7-3-2-6(9(12)13)5(4-10)8(7)11;7-10(8,9)6-4-2-1-3-5-6/h2-4,11H,1H3;1-5H,(H,7,8,9) |
InChI Key |
OKKJXQCMGYOARE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate involves several steps. One common synthetic route includes the nitration of m-anisaldehyde followed by sulfonation. The reaction conditions typically involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective nitration and sulfonation of the benzene ring . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like alkoxides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Comparison with Similar Benzenesulfonate Compounds
Structural and Functional Differences
The compound’s unique combination of nitro, hydroxy, methoxy, and benzenesulfonate groups distinguishes it from simpler benzenesulfonate derivatives. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Application Comparison
| Compound Name | Molecular Formula | Key Functional Groups | CAS No. | Primary Applications |
|---|---|---|---|---|
| 2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate | C₁₄H₁₁NO₇S | Hydroxy, nitro, methoxy, benzenesulfonate | 2426-60-0 | Biochemical synthesis (e.g., 4-Hydroxymelatonin) |
| Sodium Benzenesulfonate | C₆H₅NaO₃S | Benzenesulfonate (ionic form) | 755-16-3 | Surfactant, lab reagent, phase studies |
| Methyl Benzenesulfonate (MBS) | C₇H₈O₃S | Benzenesulfonate ester | N/A | Genotoxin standard, analytical chemistry |
| Benzyl 6-Aminohexanoate 4-Methylbenzenesulfonate | C₂₀H₂₇NO₅S | Aminohexanoate, 4-methylbenzenesulfonate | 5514-99-8 | Polymer research, specialty chemicals |
| TEA-C10-14 Alkyl Benzenesulfonate | Complex | Alkyl-benzenesulfonate, triethanolamine | 90194-42-6 | Surfactant in cosmetics and detergents |
Key Observations :
- Substituent Impact : The target compound’s nitro and methoxy groups enhance its polarity and reactivity compared to sodium benzenesulfonate, which lacks aromatic substituents (). These groups may also influence its solubility in organic solvents and stability in polymer blends ().
- Functional Role : Unlike alkylated benzenesulfonates (e.g., TEA-C10-14 derivatives) used as surfactants (), the target compound serves as a biochemical intermediate, highlighting the role of substituents in directing application pathways.
Physicochemical and Analytical Properties
Table 2: Physicochemical and Stability Comparison
| Compound Name | Solubility | Stability | Detection Limits (Analytical) |
|---|---|---|---|
| 2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate | Likely polar organic solvents | Stable under storage (research grade) | Not specified |
| Sodium Benzenesulfonate | Water-soluble | High (ionic salt) | N/A |
| Methyl Benzenesulfonate (MBS) | Organic solvents | Reactive ester (genotoxic) | LOQ: 7.5 ng/mL (UV-MS) |
| Ethyl Benzenesulfonate (EBS) | Organic solvents | Reactive ester (genotoxic) | LOQ: 1.5 ng/mL (UV-MS) |
Key Findings :
- In contrast, the target compound’s stability and non-ionic nature make it suitable for synthetic applications without genotoxicity concerns ().
- Phase Behavior : Sodium benzenesulfonate’s role in polymer phase studies () suggests that the target compound’s nitro and methoxy groups could similarly influence blend stability if used in polymeric systems, though direct evidence is lacking.
Research and Industrial Relevance
- Biochemical Synthesis : The compound’s role in melatonin metabolite synthesis underscores its niche application compared to sodium benzenesulfonate, which is broadly used in industrial surfactant formulations ().
- Analytical Challenges : While methyl/ethyl benzenesulfonates require ultrasensitive detection (e.g., UPLC/UV-MS) due to toxicity (), the target compound’s analytical protocols remain underexplored, highlighting a research gap.
- Structural Analogues : Positional isomers like 2-Hydroxy-3-methoxy-6-nitrobenzaldehyde Benzenesulfonate () may exhibit varied reactivity or solubility, emphasizing the need for isomer-specific studies.
Biological Activity
2-Hydroxy-6-nitro-m-anisaldehyde benzenesulfonate (CAS No. 2426-60-0) is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. This compound contains a hydroxyl group, a nitro group, and an aldehyde functional group, along with a benzenesulfonate moiety. It serves as an important intermediate in organic synthesis, particularly in the preparation of biologically active molecules such as 4-hydroxymelatonin, which plays a crucial role in regulating physiological processes like sleep-wake cycles.
Molecular Formula: C14H11NO7S
Molecular Weight: 337.3 g/mol
Melting Point: 152-154 °C
Density: 1.462 g/cm³
These properties indicate that 2-hydroxy-6-nitro-m-anisaldehyde benzenesulfonate is a stable compound with potential applications in medicinal chemistry and pharmacology.
The biological activity of 2-hydroxy-6-nitro-m-anisaldehyde benzenesulfonate is primarily linked to its interactions with various biological targets, including enzymes and receptors. The presence of the nitro group is particularly significant, as it can influence the compound's pharmacokinetics and its ability to interact with nucleophilic sites on proteins.
- Enzyme Inhibition: Nitro compounds like this one often demonstrate inhibitory effects on enzymes through mechanisms such as competitive inhibition or covalent modification. The nitro group can facilitate these interactions, leading to altered enzyme activity and modulation of metabolic pathways .
- Antioxidant Activity: Some studies have suggested that derivatives of this compound may exhibit antioxidant properties, potentially influencing oxidative stress responses within biological systems.
Antimicrobial Activity
Research has indicated that compounds similar to 2-hydroxy-6-nitro-m-anisaldehyde benzenesulfonate possess antimicrobial properties against various pathogens. For example:
- Inhibition Zones: In studies assessing antibacterial activity, certain derivatives demonstrated significant inhibition against Gram-positive bacteria such as Streptococcus mutans and Gram-negative bacteria like Escherichia coli. One study reported an inhibition zone diameter of 40.7 mm for a related zinc complex .
Synthesis and Derivatives
The synthesis of 2-hydroxy-6-nitro-m-anisaldehyde benzenesulfonate typically involves nucleophilic substitution reactions under mild conditions. This allows for the creation of various derivatives that may exhibit enhanced biological activities or novel properties. The following table summarizes some key derivatives and their associated activities:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Hydroxy-5-nitro-m-anisaldehyde | Hydroxyl and nitro groups | Exhibits different biological activity profiles |
| 4-Hydroxymelatonin | Related metabolite | Direct involvement in sleep regulation |
| 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Methoxy group addition | Altered solubility and reactivity |
| 5-Nitro-o-vanillin | Different positioning of groups | Known for flavoring properties |
Pharmacological Applications
The compound's role as an intermediate in synthesizing pharmacologically active molecules like 4-hydroxymelatonin highlights its importance in drug development. Ongoing research aims to elucidate the specific molecular mechanisms by which this compound influences biological pathways related to sleep regulation and other physiological processes .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate?
- Methodological Answer : Synthesis typically involves sulfonation of aromatic precursors followed by functional group modifications. For benzenesulfonate derivatives, sulfonation using sulfuric acid or its derivatives introduces the sulfonate group, which is then neutralized with sodium hydroxide to form the sodium salt . For nitro and hydroxyl substitutions, nitration and hydroxylation steps are performed under controlled conditions (e.g., low temperature for nitration to avoid over-oxidation). Example protocol:
- Step 1 : Sulfonate benzene derivatives using fuming sulfuric acid.
- Step 2 : Introduce nitro groups via mixed acid (HNO₃/H₂SO₄) nitration.
- Step 3 : Alkoxy or hydroxyl groups are added via nucleophilic substitution or hydrolysis.
- Step 4 : Purify intermediates via recrystallization or column chromatography.
Q. How is the purity of 2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate assessed in research settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard. For example:
- Column : C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm).
- Mobile Phase : Acetonitrile/water (45:55 v/v) with 0.1% formic acid .
- Internal Standard : Methyl p-toluenesulfonate to quantify impurities like residual sulfonic acids .
- Acceptance Criteria : Purity ≥98% (area normalization).
Advanced Research Questions
Q. What advanced spectroscopic techniques are recommended for characterizing structural interactions of 2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate with polymeric matrices?
- Methodological Answer :
- FTIR Spectroscopy : Identify hydrogen bonding between sulfonate groups and polymers (e.g., red-shift in amide I band at ~1650 cm⁻¹ indicates carbonyl group interaction) .
- Fluorescence Spectroscopy : Detect π→π* transitions of benzenesulfonate (emission ~300–400 nm) and energy transfer pathways (e.g., europium-sulfonate complexes show f-f transitions at 590–620 nm) .
- X-ray Diffraction (XRD) : Analyze crystal structure modifications in host-guest complexes (e.g., channel-type structures with cyclodextrins) .
Q. How can researchers design experiments to investigate the catalytic activity of 2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate in organic reactions?
- Methodological Answer :
- Reaction Screening : Test catalytic efficiency in model reactions (e.g., esterification or Suzuki coupling) under varying conditions (temperature, solvent polarity).
- Kinetic Studies : Use pseudo-first-order kinetics to determine rate constants. Example setup:
- Substrate : Benzaldehyde (1 mmol).
- Catalyst Loading : 5–10 mol%.
- Analysis : Monitor aldehyde conversion via GC-MS or NMR .
- Mechanistic Probes : Isotope labeling (e.g., D₂O for proton transfer studies) or trapping intermediates with TEMPO .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of 2-Hydroxy-6-nitro-m-anisaldehyde Benzenesulfonate across solvent systems?
- Methodological Answer :
- Controlled Variables : Document solvent purity, temperature, and presence of co-solvents (e.g., PVP enhances solubility in chloroform via coordination ).
- Replicate Studies : Conduct solubility tests using standardized protocols (e.g., shake-flask method with HPLC quantification).
- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers. If conflicting results persist, investigate hidden factors (e.g., polymorphic forms via XRD) .
Methodological Tables
Table 1 : HPLC Parameters for Purity Analysis
| Parameter | Specification |
|---|---|
| Column | C18, 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/water (45:55) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Internal Standard | Methyl p-toluenesulfonate |
Table 2 : FTIR Spectral Bands for Interaction Studies
| Functional Group | Band Position (cm⁻¹) | Interaction Indicator |
|---|---|---|
| Sulfonate (-SO₃⁻) | 1180–1120 | Broadening due to H-bonding |
| Carbonyl (C=O) | ~1650 | Red-shift (Δ~10–15 cm⁻¹) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
